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molecular formula C36H50 B8493221 1,2,3,4,6,11-Hexapropyl-5,12-dihydrotetracene CAS No. 358753-49-8

1,2,3,4,6,11-Hexapropyl-5,12-dihydrotetracene

Cat. No. B8493221
M. Wt: 482.8 g/mol
InChI Key: BQUKLINMYVRODW-UHFFFAOYSA-N
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Patent
US07901594B2

Procedure details

2,3-Bis(2-hexynyl)-1,4-dipropylnaphthalene (0.373 g, 1.0 mmol) was added at −78° C. to a 20 ml THF solution of bis(i5-cyclopentadienyl)dibutylzirconium, which was prepared from bis(η5-cyclopentadienyl)dichlorozirconium (0.351 g, 1.2 mmol) and n-butyl lithium (1.5 ml, 2.4 mmols, 1.6 M). After elevating to room temperature, the reaction mixture was stirred for an hour. 4-Octyne (0.22 ml, 1.5 mmol) and NiBr2(PPh3)2 (0.892 g, 1.2 mmol) were added to the reaction mixture at room temperature. After stirring for 24 hours, hydrolysis was effected by 3N HCl followed by extraction with hexane. The extract was washed with sodium hydrogencarbonate aqueous solution and brine followed by drying over anhydrous magnesium sulfate. Column chromatography was performed using silica gel as the packing material to give the title compound (0.224 g) as somewhat orange powders by floured with ethanol. The isolation yield was 46%.
Name
2,3-Bis(2-hexynyl)-1,4-dipropylnaphthalene
Quantity
0.373 g
Type
reactant
Reaction Step One
[Compound]
Name
bis(i5-cyclopentadienyl)dibutylzirconium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
bis(η5-cyclopentadienyl)dichlorozirconium
Quantity
0.351 g
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
0.22 mL
Type
reactant
Reaction Step Three
[Compound]
Name
NiBr2(PPh3)2
Quantity
0.892 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
46%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:7]1[C:16]([CH2:17][C:18]#[C:19][CH2:20][CH2:21][CH3:22])=[C:15]([CH2:23][CH2:24][CH3:25])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]=1[CH2:26][CH2:27][CH3:28])[C:2]#[C:3][CH2:4][CH2:5][CH3:6].C([Li])[CH2:30][CH2:31][CH3:32].[CH3:34][CH2:35][CH2:36]C#CCCC.Cl.[CH2:43]1COC[CH2:44]1>>[CH2:20]([C:19]1[C:18]2[CH2:17][C:16]3[C:7](=[C:8]([CH2:26][CH2:27][CH3:28])[C:9]4[C:14]([C:15]=3[CH2:23][CH2:24][CH3:25])=[CH:13][CH:12]=[CH:11][CH:10]=4)[CH2:1][C:2]=2[C:3]([CH2:30][CH2:31][CH3:32])=[C:4]([CH2:34][CH2:35][CH3:36])[C:5]=1[CH2:6][CH2:43][CH3:44])[CH2:21][CH3:22]

Inputs

Step One
Name
2,3-Bis(2-hexynyl)-1,4-dipropylnaphthalene
Quantity
0.373 g
Type
reactant
Smiles
C(C#CCCC)C1=C(C2=CC=CC=C2C(=C1CC#CCCC)CCC)CCC
Name
bis(i5-cyclopentadienyl)dibutylzirconium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
bis(η5-cyclopentadienyl)dichlorozirconium
Quantity
0.351 g
Type
reactant
Smiles
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0.22 mL
Type
reactant
Smiles
CCCC#CCCC
Name
NiBr2(PPh3)2
Quantity
0.892 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After elevating to room temperature
STIRRING
Type
STIRRING
Details
After stirring for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
hydrolysis
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with hexane
WASH
Type
WASH
Details
The extract was washed with sodium hydrogencarbonate aqueous solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over anhydrous magnesium sulfate

Outcomes

Product
Name
Type
product
Smiles
C(CC)C1=C(C(=C(C=2CC3=C(C4=CC=CC=C4C(=C3CC12)CCC)CCC)CCC)CCC)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.224 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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